3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-BIS(4-BROMOPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(4-BROMOPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(4-BROMOPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-BIS(4-BROMOPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-BIS(4-BROMOPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole: Lacks the vinylbenzyl group, which may affect its reactivity and applications.
4-Methyl-1-(4-vinylbenzyl)-1H-pyrazole:
Uniqueness
3,5-BIS(4-BROMOPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to the combination of bromophenyl, methyl, and vinylbenzyl groups. This combination imparts distinct chemical properties, making it suitable for a variety of applications in different fields.
Properties
Molecular Formula |
C25H20Br2N2 |
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Molecular Weight |
508.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-ethenylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C25H20Br2N2/c1-3-18-4-6-19(7-5-18)16-29-25(21-10-14-23(27)15-11-21)17(2)24(28-29)20-8-12-22(26)13-9-20/h3-15H,1,16H2,2H3 |
InChI Key |
ARPIAKSAQINADD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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